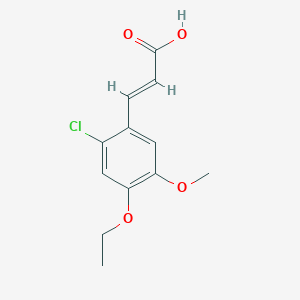
(2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids It is characterized by the presence of a chloro, ethoxy, and methoxy substituent on the phenyl ring, and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-ethoxy-5-methoxybenzaldehyde.
Knoevenagel Condensation: The benzaldehyde derivative undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.
Purification: The product is purified using recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 2-chloro-4-ethoxy-5-methoxybenzoic acid.
Reduction: Formation of 3-(2-chloro-4-ethoxy-5-methoxyphenyl)propanoic acid.
Substitution: Formation of various substituted phenylacrylic acids depending on the nucleophile used.
Applications De Recherche Scientifique
(2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The acrylic acid moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- (2E)-3-(2-Chloro-4-methoxyphenyl)acrylic acid
- (2E)-3-(2-Chloro-4-ethoxyphenyl)acrylic acid
- (2E)-3-(2-Chloro-5-methoxyphenyl)acrylic acid
Comparison:
- Uniqueness: The presence of both ethoxy and methoxy groups on the phenyl ring of (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid distinguishes it from other similar compounds. This unique substitution pattern can influence its chemical reactivity and biological activity.
- Chemical Properties: The combination of chloro, ethoxy, and methoxy substituents can affect the compound’s solubility, stability, and reactivity compared to its analogs.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-3-17-11-7-9(13)8(4-5-12(14)15)6-10(11)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRIQQGHWFTWML-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)Cl)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-ethoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2723271.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2723272.png)
![2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2723274.png)
![N-(4-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2723275.png)

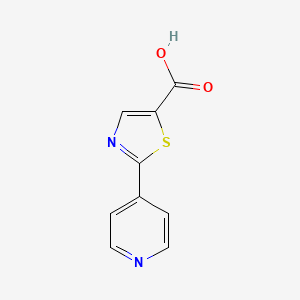
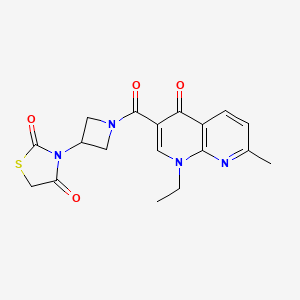
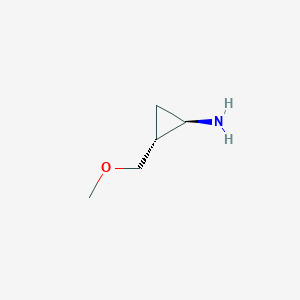
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2723282.png)
![6-ethyl 3-methyl 2-(4-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2723284.png)
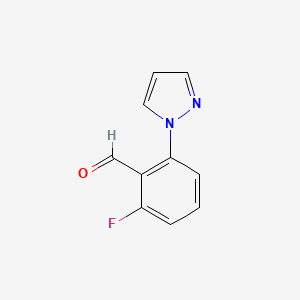
![N-(3,4-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/new.no-structure.jpg)
![N-(2-chlorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2723290.png)
![(Z)-methyl 2-(2-((4-(tert-butyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723292.png)
